N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide

Description

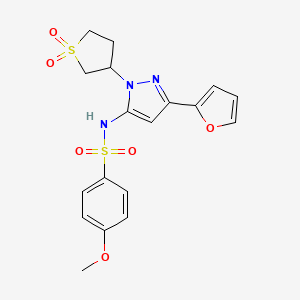

This compound features a pyrazole core substituted at three positions:

- Position 1: A 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfone-containing cyclic moiety that enhances metabolic stability and influences conformational rigidity .

- Position 5: A 4-methoxybenzenesulfonamide group, which modulates solubility and hydrogen-bonding capacity due to the methoxy and sulfonamide functionalities.

Properties

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-(furan-2-yl)pyrazol-3-yl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O6S2/c1-26-14-4-6-15(7-5-14)29(24,25)20-18-11-16(17-3-2-9-27-17)19-21(18)13-8-10-28(22,23)12-13/h2-7,9,11,13,20H,8,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPCNHUNTFUJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-4-methoxybenzenesulfonamide is a complex organic compound known for its diverse biological activities. Its unique structural features, including a sulfonamide group, a pyrazole ring, and heterocyclic components such as thiophene and furan, suggest potential pharmacological applications.

Structural Features

The compound's structure can be broken down into several key components:

| Component | Description |

|---|---|

| Pyrazole Ring | A five-membered ring contributing to biological activity. |

| Sulfonamide Group | Known for its antibacterial properties. |

| Thiophene and Furan | Conjugated systems that enhance reactivity and interaction with biological targets. |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Studies have indicated that compounds containing similar structural motifs exhibit:

- Antiproliferative Activity : Inhibition of cancer cell growth has been observed in various cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells .

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) .

Biological Activity Assessment

Biological activity is typically assessed through a series of bioassays measuring cell viability, enzyme inhibition, and receptor binding affinity. Key findings include:

- Cytotoxicity : The compound demonstrated significant cytotoxic effects with an IC50 value of 39.70 µM against MCF7 cells .

- Enzyme Inhibition : Notable inhibition of AChE was reported with IC50 values around 66.37 nM for structurally similar compounds .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Antinociceptive Activity : A study highlighted the analgesic effects of pyrazole derivatives, indicating potential use in pain management .

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of tumor necrosis factor-alpha (TNFα) release in cellular models .

Comparative Analysis

To better understand the compound's efficacy, a comparison with other known pyrazole derivatives is essential:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 39.70 | Antiproliferative (MCF7) |

| Pyrazole Derivative A | 0.26 | Antiproliferative (various) |

| Pyrazole Derivative B | 66.37 | AChE Inhibition |

Comparison with Similar Compounds

The compound is compared to analogs with variations in substituents on the pyrazole ring and sulfonamide group. Key structural and functional differences are summarized below:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

A. Position 3 Substituents

- Methyl (Analog ) : Reduces steric hindrance but lacks π-interaction capability, likely decreasing target affinity.

- Phenyl (Analog ) : Increases hydrophobicity and steric bulk, which may enhance membrane permeability but reduce solubility.

B. Sulfonamide Group

- 4-Methoxybenzenesulfonamide (Target) : The methoxy group improves water solubility compared to the isopropyl (hydrophobic) and methylsulfonamide (smaller, less polar) groups in analogs .

Spectroscopic and Structural Analysis

- NMR Profiling : Evidence from similar compounds (e.g., ) suggests that chemical shifts in regions corresponding to the pyrazole and sulfonamide moieties would differ significantly. For example, the furan’s protons (Target) would resonate downfield compared to methyl or phenyl substituents.

- Crystallography : The tetrahydrothiophene dioxide group likely stabilizes the pyrazole ring’s conformation, as seen in SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.